molecular formula C22H22N6O3 B11320746 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide

Cat. No.: B11320746
M. Wt: 418.4 g/mol
InChI Key: YVDSBNQHPQEFFL-UHFFFAOYSA-N
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Description

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a pyrrolidine group, an amino group attached to a phenyl ring, and a nitrobenzamide moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Substitution with Pyrrolidine: The pyrimidine ring is then substituted with a pyrrolidine group using nucleophilic substitution reactions.

    Amination of the Phenyl Ring: The phenyl ring is aminated through electrophilic aromatic substitution.

    Attachment of Nitrobenzamide: Finally, the nitrobenzamide moiety is attached through amide bond formation, often using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Its unique structure allows for the development of novel materials with specific electronic properties.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.

    Molecular Probes: It can be used as a molecular probe to study biological pathways.

Medicine:

    Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Incorporated into drug formulations for its therapeutic properties.

Mechanism of Action

The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

  • N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-aminobenzamide
  • N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-chlorobenzamide

Uniqueness:

  • Structural Complexity: The presence of both a nitro group and a pyrrolidine-substituted pyrimidine ring makes it unique.
  • Reactivity: Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
  • Biological Activity: Its potential to interact with multiple biological targets highlights its versatility in scientific research.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C22H22N6O3/c1-15-23-20(14-21(24-15)27-11-2-3-12-27)25-17-7-9-18(10-8-17)26-22(29)16-5-4-6-19(13-16)28(30)31/h4-10,13-14H,2-3,11-12H2,1H3,(H,26,29)(H,23,24,25)

InChI Key

YVDSBNQHPQEFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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